molecular formula C8H18O2 B1585066 1,1-Diethoxybutane CAS No. 3658-95-5

1,1-Diethoxybutane

Cat. No. B1585066
CAS RN: 3658-95-5
M. Wt: 146.23 g/mol
InChI Key: UVHXZFGCCJLFMX-UHFFFAOYSA-N
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Description

1,1-Diethoxybutane, also known as Butyraldehyde diethyl acetal, is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a Monoisotopic mass of 146.130676 Da . It is used in laboratory chemicals .


Synthesis Analysis

The production of 1,1-Diethoxybutane can be optimized using the simulated moving bed technology . A fixed bed model was created and expanded to a simulated moving bed model . This model was used to determine the optimum conditions regarding the switching time and flow rates in each section . The optimum switching time was found to be 2.4 min .


Molecular Structure Analysis

The molecular structure of 1,1-Diethoxybutane includes a series of oxygenated and hydrocarbon products, including several radicals . High mole fractions of C1–C4 acids and aldehydes demonstrate the structural features of 1,1-Diethoxybutane .


Chemical Reactions Analysis

The pyrolysis of 1,1-Diethoxybutane was investigated in a flow reactor at 0.04 and 1atm using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) . The H-abstraction reactions of 1,1-diethoxybutane play a key role in fuel consumption .


Physical And Chemical Properties Analysis

1,1-Diethoxybutane has a density of 0.8±0.1 g/cm3, a boiling point of 143.0±0.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±3.0 kJ/mol and a flash point of 28.9±18.0 °C .

Scientific Research Applications

Pyrolysis Chemistry and Biofuel Applications

1,1-Diethoxybutane has been identified as a promising next-generation biofuel. A study explored its pyrolysis chemistry using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS). The study revealed various oxygenated and hydrocarbon products from the pyrolysis, providing insights into its potential as a biofuel with low sooting tendencies compared to traditional fossil fuels (Zeng et al., 2019).

Synthesis and Chemical Properties

The synthesis of 1,1-diethoxybutane has been investigated, particularly its formation from ethanol and butyraldehyde using Amberlyst 47 as a solid acid catalyst. This research offers valuable thermodynamic, kinetic, and adsorption parameters for the compound (Rahaman et al., 2015). Additionally, the synthesis of 1,1-diethoxybutane in a fixed-bed adsorptive reactor has been studied, providing a dynamic behavior description of the reactor and insights into optimizing production processes (Regufe et al., 2016).

Process Intensification and Membrane Technology

The application of membrane technology in the synthesis of 1,1-diethoxybutane has been explored. This approach focuses on process intensification, aiming to enhance the synthesis process efficiency (Graça & Rodrigues, 2017). Another study investigated new technologies, like the Simulated Moving Bed Reactor (SMBR), for the production of acetals like 1,1-diethoxybutane, highlighting its potential for green oxygenate diesel blending (Pereira & Rodrigues, 2013).

Safety And Hazards

1,1-Diethoxybutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

1,1-Diethoxybutane is a promising next-generation biofuel . It shows capability in separating multicomponent mixtures up to high purities . The productivity was 19.8 kg DEB per liter of adsorbent per day, and the desorbent consumption was 6.1 L of ethanol per kg of DEB .

properties

IUPAC Name

1,1-diethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHXZFGCCJLFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063119
Record name Butane, 1,1-diethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxybutane

CAS RN

3658-95-5
Record name 1,1-Diethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1-diethoxy-
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Record name Butane, 1,1-diethoxy-
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Record name Butane, 1,1-diethoxy-
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Record name 1,1-diethoxybutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
J Spitters, JC Gonçalves, RPV Faria, AE Rodrigues - Processes, 2021 - mdpi.com
Simulated moving bed technology is applied in the field of pharmaceutical, petrochemical and fine chemistry. It shows capability in separating multicomponent mixtures up to high …
Number of citations: 5 www.mdpi.com
M Rahaman, NS Graca, CSM Pereira… - Chemical Engineering …, 2015 - Elsevier
The synthesis of 1,1-diethoxybutane was carried out in a batch reactor from a liquid phase reaction between ethanol and butyraldehyde using Amberlyst 47 as the solid acid catalyst to …
Number of citations: 20 www.sciencedirect.com
M Rahaman, NS Graça, CSM Pereira… - … Canadian Journal of …, 2015 - Wiley Online Library
The aim of the present work is a thermodynamic and kinetic study of the acetalization reaction between butyraldehyde and ethanol to produce the acetal 1,1‐diethoxybutane (DEB). The …
Number of citations: 6 onlinelibrary.wiley.com
M Zeng, Y Li, W Yuan, Y Zhang, J Yang, F Qi - Fuel, 2019 - Elsevier
1-Diethoxybutane is a promising next-generation biofuel and this work reports the first study for its pyrolysis chemistry. Pyrolysis of 1,1-diethoxybutane was investigated in a flow reactor …
Number of citations: 1 www.sciencedirect.com
NS Graça, AE Rodrigues - Chemical Engineering and Processing: Process …, 2017 - Elsevier
A commercial silica water selective membrane was evaluated experimentally. Additionally, its potential application in the synthesis of 1,1-diethoxybutane was studied from the process …
Number of citations: 6 www.sciencedirect.com
MJ Regufe, RPV Faria, AM Ribeiro… - Chemical …, 2016 - Wiley Online Library
The synthesis of 1,1‐diethoxybutane (DEB) through the acetalization reaction between ethanol and butyraldehyde was studied in a fixed‐bed adsorptive reactor packed with Amberlyst‐…
Number of citations: 14 onlinelibrary.wiley.com
A SMOCHINĂ, CS BÎLDEA - Alexandre C. Dimian, Biorefinery, the future of chemical … - sicr.ro
Acetals are additives which improve various fuels properties, such as cetane number, lubricity, biodegradability, flash point. Acetals can be obtained by reacting an alcohol with a …
Number of citations: 0 sicr.ro
K Tikekar, K Singh, S Upadhyaya - Chemical Engineering & …, 2022 - Wiley Online Library
A comparison of two processes of the synthesis of 1,1‐diethoxybutane (DEB) based on parametric analysis using Aspen Plus simulation has been investigated. DEB is an acetal which …
Number of citations: 0 onlinelibrary.wiley.com
LP Kuhn, C Wellman - The Journal of Organic Chemistry, 1957 - ACS Publications
The decomposition of¿-butyl peroxide in 1, 1-diethoxybutane and in 1, 1-diisopropoxybutane has been studied in the liquid phase. From the ethyl acetal the major products are ethane,¿-…
Number of citations: 26 pubs.acs.org
T Rizbayeva, A Smolobochkin… - The Journal of …, 2022 - ACS Publications
In this article, we report a highly regioselective method for the synthesis of new fused pyridine derivatives─2,3-disubstituted quinolines and 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one …
Number of citations: 3 pubs.acs.org

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